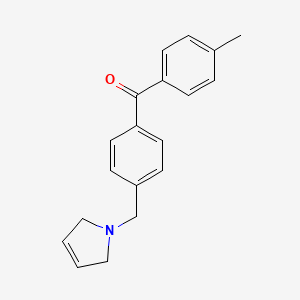
4-Methyl-4'-(3-pyrrolinomethyl) benzophenone
Vue d'ensemble
Description
4-Methyl-4’-(3-pyrrolinomethyl) benzophenone is a chemical compound with the CAS Number: 898763-75-2 . It has a molecular weight of 277.37 and its IUPAC name is [4- (2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl] (4-methylphenyl)methanone . The compound is also known by other synonyms such as Methanone, 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl- .
Molecular Structure Analysis
The InChI code for 4-Methyl-4’-(3-pyrrolinomethyl) benzophenone is 1S/C19H19NO/c1-15-4-8-17 (9-5-15)19 (21)18-10-6-16 (7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-4’-(3-pyrrolinomethyl) benzophenone include a molecular weight of 277.37 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Applications De Recherche Scientifique
Environmental Impact and Degradation
4-Methyl-4'-(3-pyrrolinomethyl) benzophenone, as part of the benzophenone (BP) family, is often studied for its environmental presence and impact due to its widespread use in UV filters in cosmetics and plastics. Research has shown that BP derivatives can have significant environmental persistence and potential endocrine-disrupting effects. For instance, BP-3, a related compound, has been detected in various environmental matrices, indicating widespread human exposure and environmental dissemination. It has been found in water, soil, sediments, and even in human tissues such as urine and breast milk, highlighting the compound's bioaccumulation potential and raising concerns about its effects on aquatic ecosystems and human health (Liao & Kannan, 2014; Calafat et al., 2008).
Photodegradation and Treatment Methods
The degradation and treatment of BP derivatives in water have been a subject of research to mitigate their environmental impact. Studies have explored various methods such as photocatalytic degradation using TiO2 and Fenton reagents, highlighting the efficiency of these processes in degrading BP compounds and reducing their toxic effects. For example, photocatalytic degradation of BP-3 using TiO2 has shown promising results in breaking down the compound under UV light, potentially offering an effective method for water treatment (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016; Pan et al., 2017).
Biological Impact and Endocrine Disruption
The potential endocrine-disrupting effects of BP derivatives have been a significant concern, with studies demonstrating their ability to interfere with hormonal pathways in both humans and aquatic organisms. BP-3, for instance, has shown estrogenic and anti-androgenic activities in vitro, which could impact wildlife and human health by disrupting hormonal balance and reproductive functions (Kim & Choi, 2014; Ghazipura et al., 2017).
Analytical Detection and Monitoring
The development of analytical methods for detecting BP derivatives in environmental and biological samples is crucial for monitoring their distribution and assessing exposure risks. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure BP concentrations in human tissues, including placental tissue, highlighting the compound's ability to cross the placental barrier and potentially impact fetal development (Vela-Soria et al., 2011).
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJZAYEDSYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643013 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-75-2 | |
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



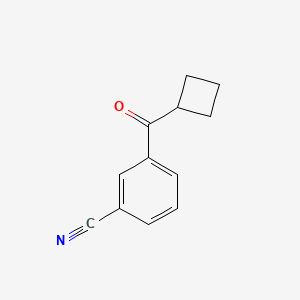


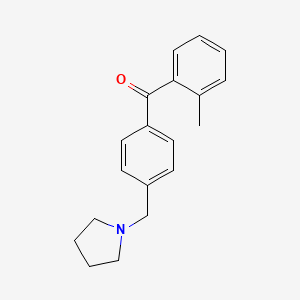




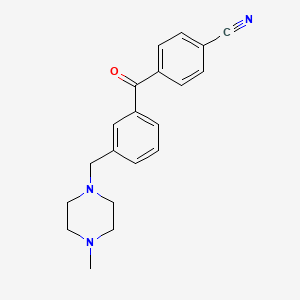
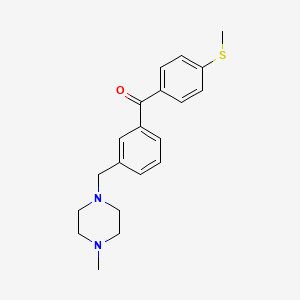


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)